1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine

Overview

Description

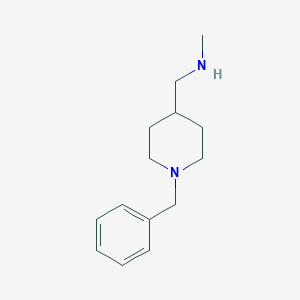

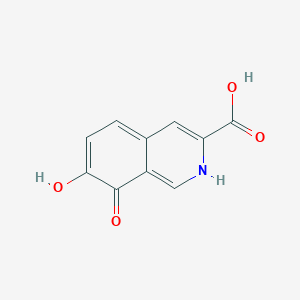

“1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine” is a chemical compound with the molecular formula C13H20N2. It has a molecular weight of 204.32 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C13H20N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2 . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit .

Physical And Chemical Properties Analysis

The compound has a boiling point of 99-103°C/0.3mb . More specific physical and chemical properties such as density, melting point, flash point, etc., are not available in the retrieved documents.

Scientific Research Applications

Antidepressant Potential

Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists : Compounds related to 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine have been identified as potent antagonists of the NMDA receptor, specifically targeting the NR2B subunit. These compounds show potential as effective treatments for neuropathic pain and possess antidepressant effects, as demonstrated in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).

Potential Antidepressant Effect in Mice : The synthesis of chlorinated tetracyclic compounds, including derivatives of this compound, showed significant antidepressant effects. This was evidenced by a reduction in immobility times in the forced swimming test in mice (Karama et al., 2016).

Serotonin 5-HT1A Receptor-Biased Agonists : Novel derivatives of this compound have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds demonstrate promising antidepressant-like activity, potentially providing new avenues for depression treatment (Sniecikowska et al., 2019).

Neurodegenerative Diseases

- Alzheimer's Disease Treatment : A study investigated benzylpiperidin-N-benzylpyrimidin-4-amines, structurally similar to this compound, as potential multi-targeted Alzheimer's disease therapeutics. These compounds exhibited anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities (Mohamed et al., 2012).

Neurochemical Effects

- Monoamine Oxidases and Cholinesterases Targeting : Novel compounds combining the benzylpiperidine moiety of this compound with indolyl propargylamino showed inhibition of monoamine oxidases and cholinesterases. This indicates potential therapeutic effects for neurodegenerative disorders such as vascular dementia (Stasiak et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H314, H315, H318, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, causes skin irritation, causes serious eye damage, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients .

Mode of Action

It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target may result in changes that affect the formation of beta-amyloid peptide .

Biochemical Pathways

Given its target, it is likely to be involved in the pathway related to the formation of beta-amyloid peptide . The downstream effects of this interaction could potentially influence the progression of Alzheimer’s disease.

Result of Action

Given its target, it is likely that the compound could potentially influence the formation of beta-amyloid peptide . This could have implications for the progression of Alzheimer’s disease.

properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15-11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMNLHOSHQVDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593007 | |

| Record name | 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147908-88-1 | |

| Record name | 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)